
2,4-dichloro-N'-(cyclohexylacetyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N’-(cyclohexylacetyl)benzohydrazide is a chemical compound with the molecular formula C15H18Cl2N2O2. It is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-(cyclohexylacetyl)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with cyclohexylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-(cyclohexylacetyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,4-dichloro-N’-(cyclohexylacetyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(cyclohexylacetyl)benzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N’-(4-cyanobenzylidene)benzohydrazide: Similar in structure but with different functional groups.
2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide: Another related compound with distinct chemical properties.
Uniqueness
2,4-dichloro-N’-(cyclohexylacetyl)benzohydrazide is unique due to its specific acyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H18Cl2N2O2 |
|---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
2,4-dichloro-N'-(2-cyclohexylacetyl)benzohydrazide |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-11-6-7-12(13(17)9-11)15(21)19-18-14(20)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,18,20)(H,19,21) |
InChI Key |
JIQYVPMUVNCNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
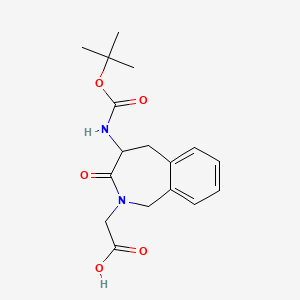
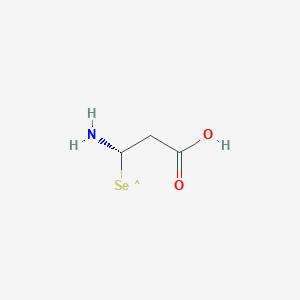
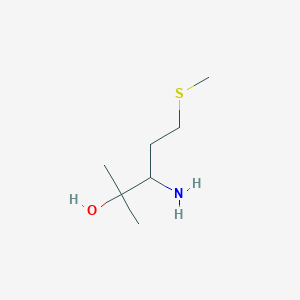
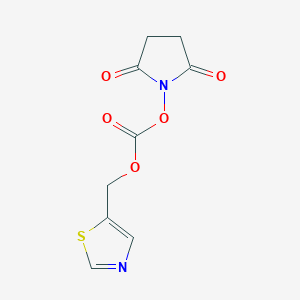
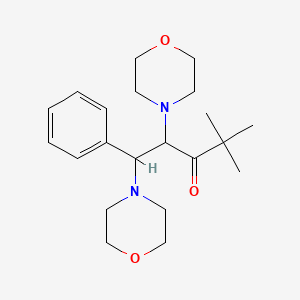

![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
![2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)
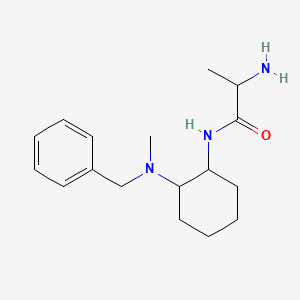

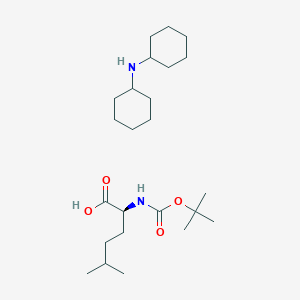
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)
